molecular formula C17H24N2O4 B250131 Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate

Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate

Cat. No. B250131
M. Wt: 320.4 g/mol
InChI Key: FYZHUGYPWHZMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various neurotransmitters, including GABA, dopamine, and serotonin (Chen et al., 2015).
Biochemical and Physiological Effects
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Gao et al., 2018). It has also been shown to have analgesic effects by reducing the perception of pain (Chen et al., 2015). In addition, it has been shown to induce apoptosis in cancer cells (Gao et al., 2018).

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its potential to modulate the activity of various neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. In addition, further research is needed to determine the safety and toxicity of this compound, in order to determine its potential for use in humans.
Conclusion
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has potential applications in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and may also have potential as a sedative and anxiolytic agent. Its mechanism of action is not fully understood, but it may exert its effects by modulating the activity of various neurotransmitters. While it has potential as a useful tool for studying various physiological and pathological conditions, it is important to use appropriate safety measures when handling this compound. Future research is needed to determine its potential as a therapeutic agent and to better understand its mechanism of action.

Synthesis Methods

Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate can be synthesized using various methods. One of the methods involves the reaction of ethyl 4-bromobutyrate with 4-ethylphenol in the presence of potassium carbonate to form ethyl 4-(4-ethylphenoxy)butyrate. This intermediate is then reacted with piperazine and acetic anhydride to form ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate (Chen et al., 2015).

Scientific Research Applications

Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties (Gao et al., 2018). It has also been studied for its potential use as a sedative and anxiolytic agent (Chen et al., 2015).

properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-[2-(4-ethylphenoxy)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-3-14-5-7-15(8-6-14)23-13-16(20)18-9-11-19(12-10-18)17(21)22-4-2/h5-8H,3-4,9-13H2,1-2H3

InChI Key

FYZHUGYPWHZMJG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC

Origin of Product

United States

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